molecular formula C11H12ClNO2 B13487000 Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate

Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate

Cat. No.: B13487000
M. Wt: 225.67 g/mol
InChI Key: IBKVLEGTGNNBRU-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate typically involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification. The reaction conditions often include the use of solvents like ethanol or toluene and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate
  • 4-Methyl-5,6,7,8-tetrahydroquinoline
  • 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinoline

Uniqueness

Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

methyl 4-chloro-5,6,7,8-tetrahydroquinoline-2-carboxylate

InChI

InChI=1S/C11H12ClNO2/c1-15-11(14)10-6-8(12)7-4-2-3-5-9(7)13-10/h6H,2-5H2,1H3

InChI Key

IBKVLEGTGNNBRU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(CCCC2)C(=C1)Cl

Origin of Product

United States

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